molecular formula C11H13N3 B056075 2-(1-pyrrolidinyl)-1H-benzimidazole CAS No. 120161-06-0

2-(1-pyrrolidinyl)-1H-benzimidazole

Cat. No.: B056075
CAS No.: 120161-06-0
M. Wt: 187.24 g/mol
InChI Key: RXWCRIKVVODMRG-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features a pyrrolidine ring fused to a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole typically involves the annulation of the imidazole ring to the pyrrole ring. One common method involves the dehydrogenation of 1-phenyl-2-(2-phenylpyrrolidin-1-yl)-ethylamine using a Hg(II)–EDTA system, which forms 2,5-diphenyl-2,5,6,7-tetrahydro-3H-pyrrolo[1,2-a]imidazole . Another approach involves the reaction of ethyl 3-(pyrrolidin-1-yl)acrylate with 4-nitrobenzenediazonium tetrafluoroborate in MeCN at room temperature, followed by cyclization of the intermediate hydrazone in the presence of a base .

Industrial Production Methods

Industrial production methods for 2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce various reduced forms of the compound.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent α1A-adrenergic receptor partial agonist, with good selectivity for α1B, α1D, and α2A receptor subtypes . This interaction modulates the activity of these receptors, leading to various physiological effects.

Comparison with Similar Compounds

2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole can be compared with other similar compounds, such as:

The uniqueness of 2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole lies in its specific structural configuration, which imparts unique chemical reactivity and biological activity.

Properties

IUPAC Name

2-pyrrolidin-1-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-2-6-10-9(5-1)12-11(13-10)14-7-3-4-8-14/h1-2,5-6H,3-4,7-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWCRIKVVODMRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426286
Record name 2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120161-06-0
Record name 2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chloro-1H-benzimidazole (10.0 g, 0.066 mol), pyrrolidine (18.5 g, 0.26 mol), and ethanol (100 mL) were combined. The resulting solution was heated at 160-170° C. for 6 hours and then the solvent was evaporated. The resulting residue was mixed with water. The mixture was made strongly acidic with hydrochloric acid and then made basic with ammonium hydroxide. The resulting solid was isolated by filtration, washed with water and then air dried to provide 11.8 g of crude product as a tan powder. This material was recrystallized from ethyl acetate/methanol to provide 4.9 g of 2-pyrrolidino-1H-benzimidazole. Analysis: Calculated for C11H13N3: % C, 70.56; % H, 7.00; % N, 22.44. Found: % C, 70.13; % H, 7.05; % N, 22.70.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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